molecular formula C16H16FNO B5734070 N-(4-fluorophenyl)-4-phenylbutanamide CAS No. 5215-13-4

N-(4-fluorophenyl)-4-phenylbutanamide

Cat. No.: B5734070
CAS No.: 5215-13-4
M. Wt: 257.30 g/mol
InChI Key: GEOGRYLKIBKZBG-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-phenylbutanamide is a fluorinated aromatic amide characterized by a butanamide backbone substituted with a 4-fluorophenyl group and a phenyl moiety.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOGRYLKIBKZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294927
Record name N-(4-Fluorophenyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5215-13-4
Record name N-(4-Fluorophenyl)benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5215-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-phenylbutanamide typically involves the reaction of 4-fluoroaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

N-(4-fluorophenyl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Amino and Chloro Substituents

N-(4-Amino-2-chlorophenyl)-4-phenylbutanamide (C₁₆H₁₇ClN₂O) introduces both electron-donating (-NH₂) and electron-withdrawing (-Cl) groups.

Acetyl and Methoxy Derivatives

  • N-(4-Acetylphenyl)butanamide (CAS: 324580-52-1) features an electron-withdrawing acetyl group, which may reduce amide bond stability compared to fluorine .

Metabolic and Stability Considerations

  • Hydrolysis Stability : N-(4-Fluorophenyl) formamides undergo hydrolysis under aqueous conditions, suggesting the butanamide’s stability may depend on substituent electronic effects .

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